molecular formula C9H10N4O2S B5882562 N-(2-aminoethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 890095-31-5

N-(2-aminoethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5882562
CAS No.: 890095-31-5
M. Wt: 238.27 g/mol
InChI Key: QQUDWGAYFNEMPA-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, an oxadiazole ring, and an aminoethyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 2-thiopheneethylamine with appropriate reagents to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds, which are then cyclized to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-aminoethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-thiopheneethylamine: A precursor in the synthesis of the compound.

    2-(2-aminoethyl)thiophene: A related compound with similar structural features.

Uniqueness

N-(2-aminoethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-aminoethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c10-3-4-11-8(14)9-12-7(13-15-9)6-2-1-5-16-6/h1-2,5H,3-4,10H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUDWGAYFNEMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301182123
Record name N-(2-Aminoethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890095-31-5
Record name N-(2-Aminoethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890095-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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